molecular formula C20H18N2O2 B6232859 N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide CAS No. 1017182-26-1

N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide

Cat. No. B6232859
CAS RN: 1017182-26-1
M. Wt: 318.4
InChI Key:
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Description

N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide, abbreviated as NCQC, is a synthetic compound with a wide range of potential applications in both scientific research and industrial applications. NCQC is a versatile building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other industrial products. NCQC is also a useful tool for studying the mechanism of action of various drugs, as well as their biochemical and physiological effects.

Mechanism of Action

The mechanism of action of NCQC is not yet fully understood. However, it is believed that NCQC binds to specific receptors in the body, which triggers biochemical and physiological effects. NCQC may also interact with other molecules, such as enzymes, to cause changes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of NCQC are not yet fully understood. However, NCQC has been shown to have anti-inflammatory and analgesic effects in animal studies. In addition, NCQC has been shown to have anti-tumor and anti-cancer effects in cell culture studies.

Advantages and Limitations for Lab Experiments

NCQC has several advantages for use in lab experiments. First, NCQC is relatively easy to synthesize, making it a cost-effective tool for scientific research. Second, NCQC is highly soluble in water and other solvents, making it easy to use in a variety of experimental conditions. Third, NCQC is stable in a wide range of temperatures and pH levels, making it a reliable tool for long-term experiments.
However, NCQC also has some limitations for use in lab experiments. First, NCQC is a relatively new compound, and its biochemical and physiological effects are still not fully understood. Second, NCQC is a synthetic compound, and its effects on the body may not be the same as those of natural compounds.

Future Directions

There are several potential future directions for NCQC research. First, further research is needed to better understand the biochemical and physiological effects of NCQC. Second, further research is needed to understand the mechanism of action of NCQC and its interaction with other molecules. Third, further research is needed to understand the potential therapeutic effects of NCQC. Fourth, further research is needed to develop new synthesis methods for NCQC. Finally, further research is needed to develop new applications for NCQC, such as in the pharmaceutical and agrochemical industries.

Synthesis Methods

NCQC can be synthesized in a two-step process. First, the starting material, 2-cyclopropylquinoline-4-carboxamide, is reacted with benzyl bromide in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate product, N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide. The intermediate product is then reacted with a base, such as sodium hydroxide, to form the final product, NCQC.

Scientific Research Applications

NCQC has a wide range of potential applications in scientific research. For example, NCQC has been used as a tool to study the mechanism of action of various drugs, as well as their biochemical and physiological effects. NCQC has also been used to study the interaction between proteins and ligands, as well as the structure and function of enzymes. In addition, NCQC has been used to study the structure and function of DNA and RNA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide involves the reaction of 2-cyclopropylquinoline-4-carboxylic acid with benzyl alcohol in the presence of a coupling agent, followed by the conversion of the resulting benzyl ester to the amide using an appropriate amine.", "Starting Materials": [ "2-cyclopropylquinoline-4-carboxylic acid", "benzyl alcohol", "coupling agent", "appropriate amine" ], "Reaction": [ "Step 1: Dissolve 2-cyclopropylquinoline-4-carboxylic acid and benzyl alcohol in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the solvent and purify the resulting benzyl ester using column chromatography.", "Step 4: Dissolve the benzyl ester in a suitable solvent such as ethanol.", "Step 5: Add an appropriate amine such as ammonia or an amine derivative to the reaction mixture and stir at room temperature for several hours.", "Step 6: Remove the solvent and purify the resulting N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide using column chromatography." ] }

CAS RN

1017182-26-1

Product Name

N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide

Molecular Formula

C20H18N2O2

Molecular Weight

318.4

Purity

95

Origin of Product

United States

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